Cas no 102092-23-9 (Benzoic acid,3-chloro-6-hydroxy-4-methoxy-2-methyl-,(2R,4S,4aR,7aS,7bR)-2,4,4a,5,6,7,7a,7b-octahydro-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester)

Benzoic acid,3-chloro-6-hydroxy-4-methoxy-2-methyl-,(2R,4S,4aR,7aS,7bR)-2,4,4a,5,6,7,7a,7b-octahydro-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester structure
102092-23-9 structure
Productnaam:Benzoic acid,3-chloro-6-hydroxy-4-methoxy-2-methyl-,(2R,4S,4aR,7aS,7bR)-2,4,4a,5,6,7,7a,7b-octahydro-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester
CAS-nummer:102092-23-9
MF:C24H31ClO6
MW:450.952347040176
CID:197292
PubChem ID:188661

Benzoic acid,3-chloro-6-hydroxy-4-methoxy-2-methyl-,(2R,4S,4aR,7aS,7bR)-2,4,4a,5,6,7,7a,7b-octahydro-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester Chemische en fysische eigenschappen

Naam en identificatie

    • Benzoic acid,3-chloro-6-hydroxy-4-methoxy-2-methyl-,(2R,4S,4aR,7aS,7bR)-2,4,4a,5,6,7,7a,7b-octahydro-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester
    • (-)-3-Chloro-6-hydroxy-4-methoxy-2-methylbenzoic acid (2R)-2,4,4aβ,5,6,7,7aβ,7b-octahydro-4β-hydroxy-3-hydroxymethyl-6,6,7bα-trimethyl-1H-cyclobuta[e]indene-2β-yl ester
    • [4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate
    • Benzoic acid,3-chloro-6-hydroxy-4-methoxy-2-methyl-,(2R,4S,4aR,7aS,7bR)-2,4,4a,5,6,7,7a,7b-octahydro-4-hydroxy-3-(hydroxymeth
    • [(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate
    • 102092-23-9
    • SCHEMBL12291319
    • 4'-O-Methylmelleolide P
    • CH 205-J
    • DTXSID80907083
    • 4-Hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,6,7,7a,7b-octahydro-1H-cyclobuta[e]inden-2-yl 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate
    • Arnamiol
    • CHEBI:169640
    • Inchi: InChI=1S/C24H31ClO6/c1-11-18(15(27)6-16(30-5)20(11)25)22(29)31-17-9-24(4)14-8-23(2,3)7-12(14)21(28)13(10-26)19(17)24/h6,12,14,17,21,26-28H,7-10H2,1-5H3
    • InChI-sleutel: OMAGQTXDHXASNM-UHFFFAOYSA-N
    • LACHT: COC1C=C(O)C(C(OC2CC3(C4CC(C)(C)CC4C(C(CO)=C23)O)C)=O)=C(C)C=1Cl

Berekende eigenschappen

  • Exacte massa: 450.180916g/mol
  • Monoisotopische massa: 450.180916g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 5
  • Complexiteit: 765
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Moleculair gewicht: 450.9g/mol
  • Topologisch pooloppervlak: 96.2Ų
  • XLogP3: 4.4

Benzoic acid,3-chloro-6-hydroxy-4-methoxy-2-methyl-,(2R,4S,4aR,7aS,7bR)-2,4,4a,5,6,7,7a,7b-octahydro-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan brilliant Technology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shanghai Xinsi New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Xinsi New Materials Co., Ltd